molecular formula C12H8O B12910040 Cyclohepta[cd]benzofuran CAS No. 209-53-0

Cyclohepta[cd]benzofuran

Cat. No.: B12910040
CAS No.: 209-53-0
M. Wt: 168.19 g/mol
InChI Key: LVPPKGKYUKHMAB-UHFFFAOYSA-N
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Description

Cyclohepta[cd]benzofuran is a heterocyclic compound that features a fused ring system combining a benzene ring with a furan ring and a seven-membered cycloheptane ring. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohepta[cd]benzofuran can be synthesized through various methods. One common approach involves the heating of (5-oxo-5H-benzocyclohepten-4-yloxy)acetic acid with sodium acetate in acetic anhydride . Another method includes photocyclization in acetonitrile . These methods highlight the versatility in the synthesis of this compound, allowing for different reaction conditions and reagents to be employed.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohepta[cd]benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclohepta[cd]benzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohepta[cd]benzofuran and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication.

Comparison with Similar Compounds

Uniqueness: Cyclohepta[cd]benzofuran is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its five-membered counterpart. This can lead to different reactivity and biological activity, making it a valuable compound for diverse applications.

Properties

CAS No.

209-53-0

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

3-oxatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C12H8O/c1-2-5-10-8-13-11-7-3-6-9(4-1)12(10)11/h1-8H

InChI Key

LVPPKGKYUKHMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=COC3=CC=C2)C=C1

Origin of Product

United States

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